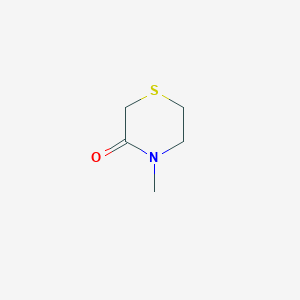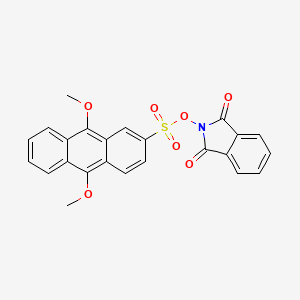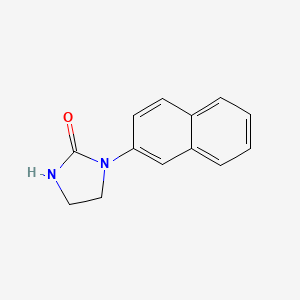
(4-phenylpyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenylpyridin-2-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second carbon of the pyridine ring and an amine group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylpyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Another method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . This method provides a straightforward route to the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(4-phenylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(4-phenylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-phenylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can participate in nucleophilic attacks, further contributing to its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinemethanamine: A simpler analog with similar reactivity but lacking the phenyl group.
2-Anilinomethylpyridine: Another analog with an aniline group instead of the phenyl group.
2-Benzylaminopyridine: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
(4-phenylpyridin-2-yl)methanamine is unique due to the presence of both the phenyl and pyridine rings, which provide a combination of electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94413-67-9 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(4-phenylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9,13H2 |
Clé InChI |
KUGZSPNESAJGED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)


![2-[(4-Amino-butyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8687955.png)



![6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8687969.png)




